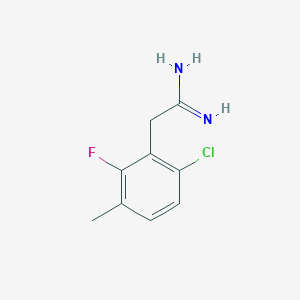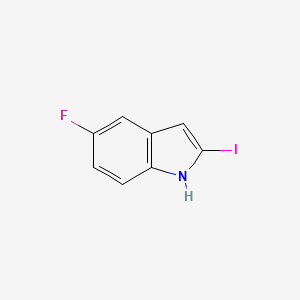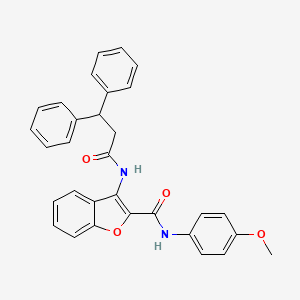![molecular formula C15H21NO4S B2906068 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid CAS No. 1306360-76-8](/img/structure/B2906068.png)
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid, also known as MS-153, is a chemical compound that has been widely studied for its potential use in treating neurological disorders. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
作用机制
Target of Action
The primary target of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid is Chymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in various biological processes, including protein degradation and regulation of cellular functions.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function
实验室实验的优点和局限性
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid has several advantages for lab experiments. It has a high affinity and selectivity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid is also relatively stable and can be easily synthesized in the laboratory.
However, there are also some limitations to using 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid in lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in animal studies. Additionally, 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid can have off-target effects on other ionotropic glutamate receptors, which can complicate data interpretation.
未来方向
There are several future directions for research on 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid. One potential area of investigation is its use in combination with other drugs for the treatment of neurological disorders. 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid has been shown to have synergistic effects with other NMDA receptor antagonists such as memantine and ketamine. Another potential direction is the development of more potent and selective NMDA receptor antagonists based on the structure of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid in the brain and its potential therapeutic applications.
合成方法
The synthesis of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid involves the reaction of 4-methylbenzenesulfonyl chloride with 3-piperidinopropanoic acid in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. The yield of the synthesis process is typically around 60-70%.
科学研究应用
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects by reducing excitotoxicity and oxidative stress in the brain. 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid has also been investigated for its potential use in treating chronic pain, depression, and anxiety.
属性
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-4-7-14(8-5-12)21(19,20)16-10-2-3-13(11-16)6-9-15(17)18/h4-5,7-8,13H,2-3,6,9-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHNEHWTBWQXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2905987.png)



![N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2905996.png)
![Methyl 4-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}benzenecarboxylate](/img/structure/B2905997.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2906000.png)

![1-(2-Chloro-6-fluorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2906002.png)
![(2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2906004.png)


